molecular formula C6H4ClF3N2O2S B6635813 N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

Katalognummer B6635813
Molekulargewicht: 260.62 g/mol
InChI-Schlüssel: LMSDXDXBDJNMGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide, also known as SRT1720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of small molecule activators of the protein deacetylase Sirtuin 1 (SIRT1), which plays a crucial role in regulating cellular metabolism, DNA repair, and aging.

Wirkmechanismus

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide works by activating the protein deacetylase SIRT1, which plays a crucial role in regulating cellular metabolism and aging. SIRT1 deacetylates various target proteins, including transcription factors, histones, and metabolic enzymes, leading to changes in gene expression and cellular function. N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide enhances the activity of SIRT1 by binding to a specific site on the enzyme, leading to increased deacetylase activity.
Biochemical and Physiological Effects:
N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes, reduce inflammation in models of inflammatory bowel disease and arthritis, and enhance mitochondrial function in models of aging and neurodegenerative disorders. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has several advantages for lab experiments, including its high potency and specificity for SIRT1, its ability to activate SIRT1 in various cell types and tissues, and its well-established synthesis and purification methods. However, there are also some limitations to using N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide in lab experiments, including its relatively low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide and related compounds. One area of interest is the development of more potent and selective SIRT1 activators, which could have even greater therapeutic potential. Another area of interest is the investigation of the potential role of SIRT1 in aging and age-related diseases, and the development of interventions that can enhance SIRT1 activity in vivo. Finally, there is also interest in the development of SIRT1 activators as therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders.

Synthesemethoden

The synthesis of N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide involves a series of chemical reactions, starting from commercially available starting materials. The key step involves the coupling of 6-chloro-3-pyridineboronic acid with 1,1,1-trifluoro-2-iodoethane, followed by the addition of a sulfonamide group to form the final product. The yield of the synthesis is typically around 30-40%, and the purity can be further improved by chromatographic purification.

Wissenschaftliche Forschungsanwendungen

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and neurodegenerative disorders. In preclinical studies, N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function. It has also been shown to have anti-tumor activity in various cancer cell lines and animal models.

Eigenschaften

IUPAC Name

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-2-1-4(3-11-5)12-15(13,14)6(8,9)10/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDXDXBDJNMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloropyridin-3-yl)-1,1,1-trifluoromethanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.